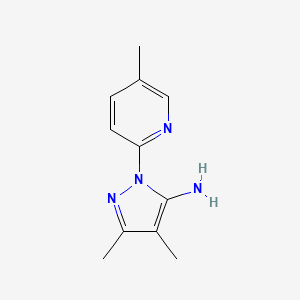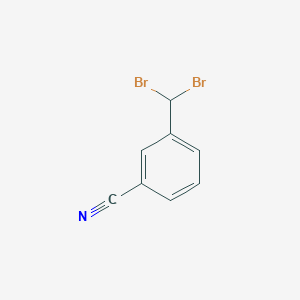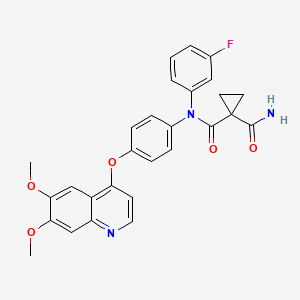
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide is a complex organic compound that features a quinoline moiety, a fluorophenyl group, and a cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Coupling with Phenyl Groups: The quinoline derivative can be coupled with 4-hydroxyphenyl and 3-fluorophenyl groups through nucleophilic aromatic substitution reactions.
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Final Coupling and Amidation: The final step involves coupling the intermediate compounds and forming the amide bond under conditions such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the nitro groups or carbonyl groups, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications as a drug candidate for treating diseases, depending on its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. It could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-chlorophenyl)cyclopropane-1,1-dicarboxamide
- N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-bromophenyl)cyclopropane-1,1-dicarboxamide
Uniqueness
The uniqueness of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity to certain targets.
属性
分子式 |
C28H24FN3O5 |
|---|---|
分子量 |
501.5 g/mol |
IUPAC 名称 |
1-N'-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)31-13-10-23(21)37-20-8-6-18(7-9-20)32(19-5-3-4-17(29)14-19)27(34)28(11-12-28)26(30)33/h3-10,13-16H,11-12H2,1-2H3,(H2,30,33) |
InChI 键 |
UYWLDASBUDTSMZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N(C4=CC(=CC=C4)F)C(=O)C5(CC5)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13863785.png)

![N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B13863798.png)
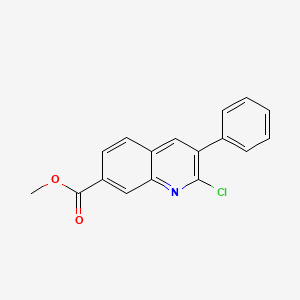
![N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)
![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)

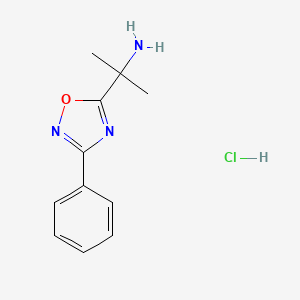
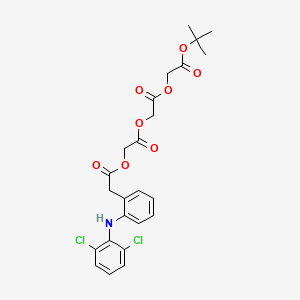
![2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B13863838.png)
![(2R,4aR,6R,7S,8S,8aR)-7-(Benzyloxy)-8-[(4-methoxybenzyl)oxy]-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13863839.png)
![trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate](/img/structure/B13863848.png)
